
Diflorasone diacétate
Vue d'ensemble
Description
Diflorasone diacetate is a topical corticosteroid used as an anti-inflammatory and anti-itching agent . It comes in the form of a cream and is manufactured by E. Fougera & Co . It is prescribed for conditions such as psoriasis and atopic dermatitis .
Molecular Structure Analysis
The molecular formula of Diflorasone diacetate is C26H32F2O7 . Its molecular weight is 494.52 g/mol .Chemical Reactions Analysis
Diflorasone is a small molecule with the chemical formula C22H28F2O5 . It is a topical corticosteroid used to treat itching and inflammation of the skin . The precise mechanism of the anti-inflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses is uncertain .Physical And Chemical Properties Analysis
Diflorasone diacetate is a solid substance . It has a molecular weight of 494.52 g/mol and its chemical formula is C26H32F2O7 . It is soluble in DMSO .Applications De Recherche Scientifique
Corticostéroïde topique
Diflorasone diacétate est un corticostéroïde topique utilisé pour traiter les symptômes de diverses affections cutanées inflammatoires qui provoquent des érythèmes, des démangeaisons et une gêne . Il possède des propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices .
Traitement des dermatoses
Il est indiqué pour le soulagement des manifestations inflammatoires et prurigineuses des dermatoses sensibles aux corticostéroïdes . Cela signifie qu'il peut être utilisé pour traiter diverses affections cutanées qui répondent au traitement aux corticostéroïdes.
Étalon analytique
This compound est utilisé comme étalon analytique dans la recherche scientifique . Il convient pour une utilisation dans des tests de qualité et des dosages spécifiques, comme spécifié dans les recueils de la pharmacopée américaine .
Sciences médico-légales et toxicologie
Il peut être utilisé en sciences médico-légales et en toxicologie comme étalon analytique . Cela signifie qu'il peut être utilisé pour identifier et quantifier le this compound dans les échantillons.
Médecine vétérinaire
This compound peut également être utilisé en médecine vétérinaire . En tant qu'étalon analytique, il peut être utilisé pour tester la présence de this compound dans les échantillons animaux.
Recherche pharmaceutique
En recherche pharmaceutique, this compound est utilisé dans le développement et les tests de nouveaux médicaments . Il peut être utilisé dans des dosages pour tester l'efficacité et l'innocuité de nouvelles formulations.
Contrôle de la qualité
This compound est utilisé dans le contrôle de la qualité dans l'industrie pharmaceutique . Il peut être utilisé pour tester la qualité et la pureté du this compound dans les produits.
Développement de formulations
Il est utilisé dans le développement de nouvelles formulations telles que les pommades et les crèmes . Cela inclut la pommade de this compound et la crème de this compound .
Mécanisme D'action
Target of Action
Diflorasone diacetate primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .
Mode of Action
Diflorasone diacetate interacts with its targets, the lipocortins, to inhibit the release of their common precursor, arachidonic acid . This interaction results in the suppression of the formation, release, and activity of endogenous chemical mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by diflorasone diacetate involves the arachidonic acid cascade . By inducing lipocortins, diflorasone diacetate inhibits the release of arachidonic acid, a common precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . This action effectively suppresses the inflammatory response.
Pharmacokinetics
Once absorbed through the skin, diflorasone diacetate is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized primarily in the liver and then excreted by the kidneys . The absorption of diflorasone diacetate is minimal, with around 1% reaching dermal layers or the systemic circulation after application to most normal skin areas . Occlusive dressings can substantially increase the percutaneous absorption of this topical corticosteroid .
Result of Action
The molecular and cellular effects of diflorasone diacetate’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It provides relief from the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses .
Action Environment
The action, efficacy, and stability of diflorasone diacetate can be influenced by environmental factors. For instance, the use of occlusive dressings can significantly increase the percutaneous absorption of this topical corticosteroid . Additionally, the integrity of the epidermal barrier and other disease processes in the skin can also affect the absorption of diflorasone diacetate .
Safety and Hazards
Orientations Futures
Diflorasone diacetate is a potent topical corticosteroid that should not be used with occlusive dressings . It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . Future research may focus on its long-term effects and potential uses in other conditions.
Propriétés
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13-8-17-18-10-20(27)19-9-16(31)6-7-23(19,4)25(18,28)21(32)11-24(17,5)26(13,35-15(3)30)22(33)12-34-14(2)29/h6-7,9,13,17-18,20-21,32H,8,10-12H2,1-5H3/t13-,17-,18-,20-,21-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLHFUVNSFZPJ-JOYXJVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)OC(=O)C)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045646 | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33564-31-7 | |
| Record name | Diflorasone diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33564-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflorasone diacetate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033564317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflorasone diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflorasone di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLORASONE DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W2J09SCWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





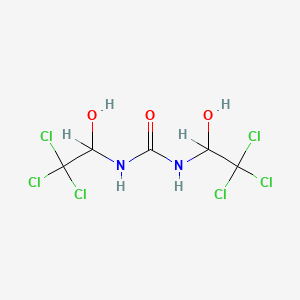
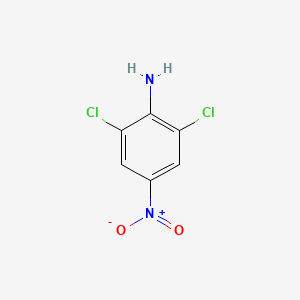

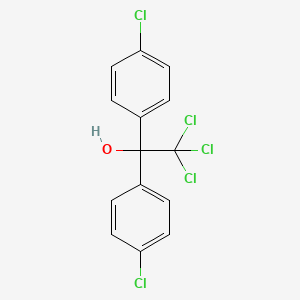
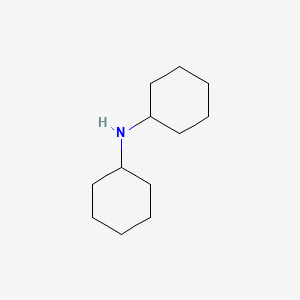

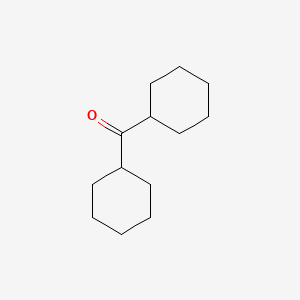
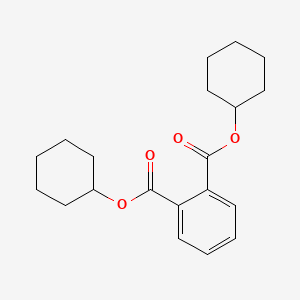

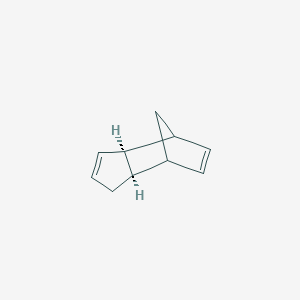

![N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1670499.png)